

4-Propoxybenzaldehyde CAS number 5736-85-6

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Compound of Interest

Compound Name: 4-Propoxybenzaldehyde

Cat. No.: B1265824

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An In-depth Technical Guide to **4-Propoxybenzaldehyde** (CAS: 5736-85-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **4-Propoxybenzaldehyde**, a versatile aromatic aldehyde identified by CAS number 5736-85-6.[1] With the molecular formula $C_{10}H_{12}O_2$, this compound serves as a crucial intermediate in various synthetic applications, most notably in the pharmaceutical and fragrance industries.[2][3] Its structure, featuring a reactive aldehyde group and a propoxy substituent on a benzene ring, allows for a wide range of chemical transformations.[4] This guide details its physicochemical properties, spectroscopic data, synthesis protocols, key reactions, and applications, presenting quantitative data in structured tables and illustrating complex processes with clear diagrams.

Physicochemical Properties

4-Propoxybenzaldehyde is a colorless to pale yellow liquid at room temperature.[1][2][3] It is characterized by moderate solubility in water but exhibits greater solubility in organic solvents like ethanol and ether.[3] Its properties make it a stable and reliable reagent for various chemical processes.[1]

| Property | Value | Reference |
|---------------------------------------|--|--------------|
| CAS Number | 5736-85-6 | [1][5] |
| Molecular Formula | C ₁₀ H ₁₂ O ₂ | [1][2] |
| Molecular Weight | 164.20 g/mol | [1][2][5] |
| Appearance | Colorless to light yellow/orange clear liquid | [1][2] |
| Density | 1.039 g/mL at 25 °C | [1][2][5][6] |
| Boiling Point | 129-130 °C at 10 mmHg | [1][2][5][6] |
| Melting Point | 268 °C | [2][6] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [5] |
| Refractive Index (n _{20/D}) | 1.546 | [1][2][5][6] |
| Purity | Typically ≥97% | [3][5] |

Spectroscopic Data

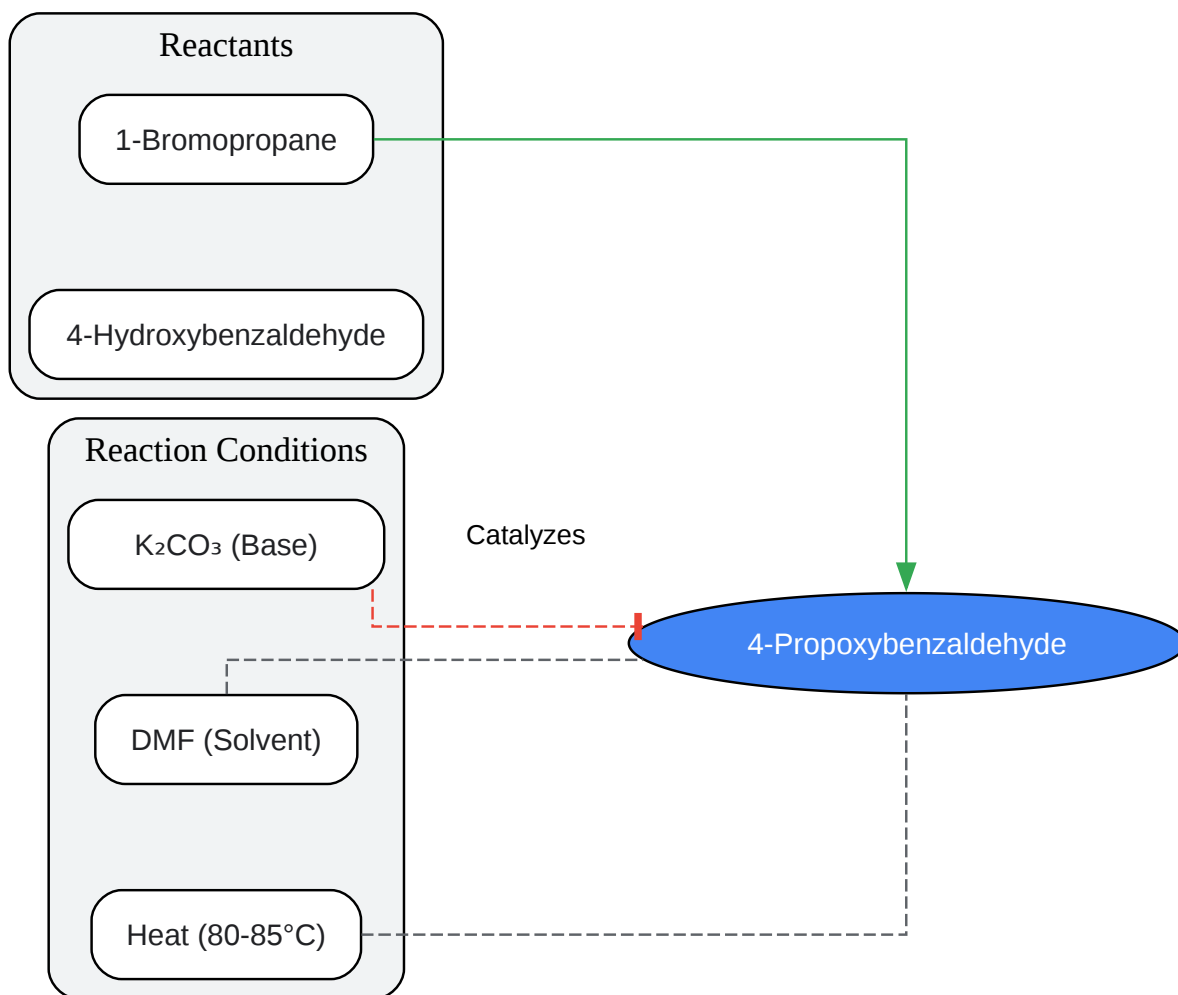
Spectroscopic analysis is crucial for the identification and characterization of **4-Propoxybenzaldehyde**. Data from NMR, IR, and Mass Spectrometry are widely available through various databases.[7][8][9]

| Spectrum Type | Data Highlights | Reference |
|---|---|-----------|
| ¹ H NMR (CDCl ₃) | δ (ppm): 9.81 (s, 1H, CHO), 7.87-6.98 (m, 4H, Ar-H), 4.1 (t, 2H, OCH ₂), 1.82-1.91 (m, 2H, CH ₂), 1.1 (t, 3H, CH ₃) | [6] |
| Infrared (IR) | Spectra available in the NIST/EPA Gas-Phase Infrared Database. | [8] |
| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectra are available from the NIST Mass Spectrometry Data Center. | [8][10] |
| Raman | FT-Raman spectra are available for this compound. | [7] |

Synthesis and Reactivity

Synthetic Route: Williamson Ether Synthesis

A prevalent and efficient method for synthesizing **4-Propoxybenzaldehyde** is the Williamson ether synthesis.[4] This reaction involves the alkylation of a phenoxide, in this case, formed from 4-hydroxybenzaldehyde.



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Caption: Williamson ether synthesis of **4-Propoxybenzaldehyde**.

Experimental Protocol: Synthesis

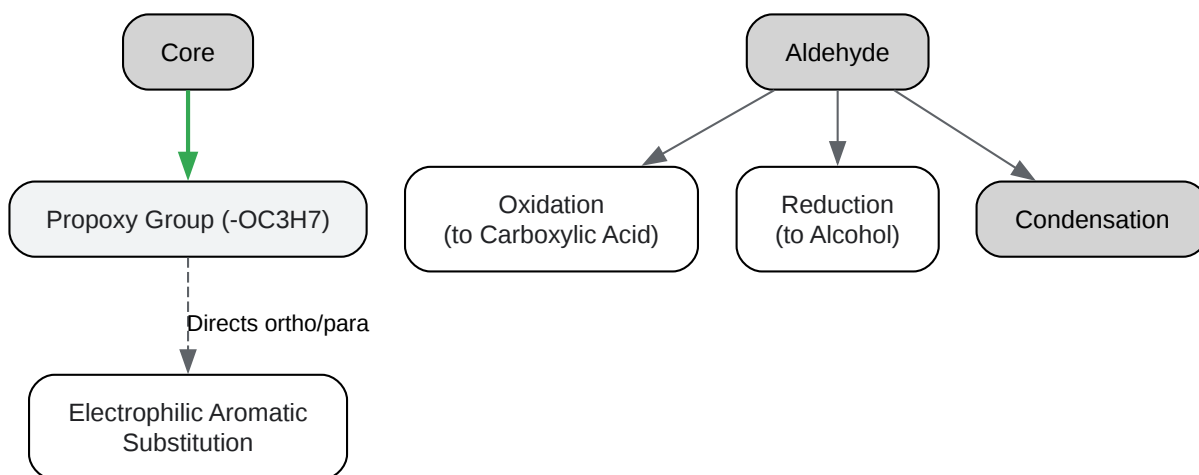
The following protocol is based on optimized conditions for the Williamson ether synthesis approach.^[2]

- Preparation: Dissolve 1.5 grams of 4-hydroxybenzaldehyde in 50 mL of dimethylformamide (DMF) in a suitable reaction flask.

- **Addition of Reagents:** Add 1.6 grams of potassium carbonate (K_2CO_3) and 1.0 gram of potassium iodide (KI) as a phase transfer catalyst.
- **Initial Heating:** Heat the mixture to 65°C for 30 minutes with continuous stirring.
- **Alkylation:** Add an equimolar amount of bromopropane to the mixture.
- **Reaction:** Increase the temperature to 80-85°C and maintain with vigorous stirring for 24 hours.
- **Workup:** After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated under reduced pressure.
- **Purification:** The crude product can be purified by vacuum distillation to yield pure **4-Propoxybenzaldehyde**.

Chemical Reactivity

The reactivity of **4-Propoxybenzaldehyde** is dominated by its aldehyde functional group, with the propoxy group influencing the electronic properties of the benzene ring.^[2]



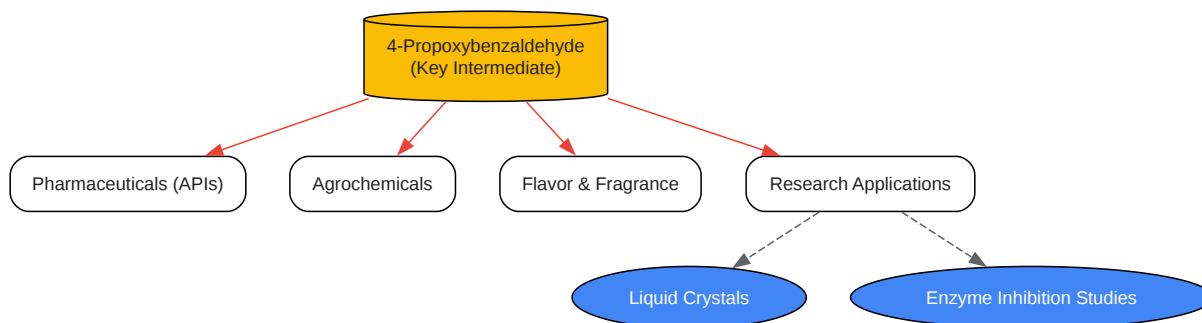
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Caption: Key reactive sites and reaction pathways for **4-Propoxybenzaldehyde**.

- **Condensation Reactions:** The aldehyde group readily participates in condensation reactions with amines to form Schiff bases or with active methylene compounds in aldol-type reactions. [2] It has been used in condensation with 1-ephedrine to prepare chiral oxazolidines. [2][6]
- **Oxidation and Reduction:** The aldehyde can be oxidized to the corresponding 4-propoxybenzoic acid or reduced to 4-propoxybenzyl alcohol using standard reagents. [1]
- **Electrophilic Aromatic Substitution:** The propoxy group is an activating, ortho-para directing group, influencing the position of further substitutions on the benzene ring.

Applications in Research and Drug Development

4-Propoxybenzaldehyde is a valuable building block in organic synthesis, with significant applications in pharmaceuticals, agrochemicals, and materials science. [2][3][4]



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Caption: Role of **4-Propoxybenzaldehyde** as a central intermediate.

- **Pharmaceutical Intermediate:** It serves as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). [1][4] Its structure is a precursor for more complex heterocyclic and aromatic systems found in modern drugs. [2][4]

- **Flavor and Fragrance:** The compound's aromatic properties and sweet, floral aroma make it suitable for use in perfumes and as a flavoring agent.[\[2\]](#)[\[3\]](#)
- **Material Science:** It has been employed in studies involving the building blocks of liquid crystals.[\[1\]](#)
- **Biochemical Research:** The compound has been evaluated for its kinetic constants in the inhibition of the diphenolase activity of mushroom tyrosinase, demonstrating its utility in enzyme studies.[\[6\]](#)

Safety and Handling

4-Propoxybenzaldehyde is classified as harmful and an irritant. Proper personal protective equipment (PPE), including gloves, safety glasses, and lab coats, should be used during handling. It is sensitive to air and should be stored in a cool, dark, and tightly sealed container.
[\[2\]](#)

| Hazard Type | GHS Classification | Precautionary Statements |
|-----------------|---|--|
| Acute Toxicity | Acute Tox. 4 (Oral, Dermal, Inhalation) | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled |
| Irritation | Skin Irrit. 2, Eye Irrit. 2 | H315: Causes skin irritation, H319: Causes serious eye irritation |
| Respiratory | STOT SE 3 | H335: May cause respiratory irritation |
| Signal Word | Warning | - |
| Key Precautions | - | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

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